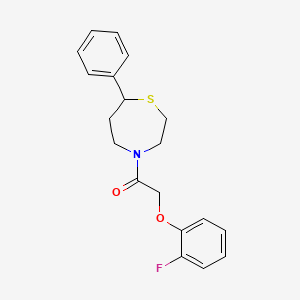
2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Labeling in High-Performance Liquid Chromatography
The use of specific fluorogenic labelling agents, such as the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been explored for high-performance liquid chromatography (HPLC) of biologically important thiols. This method offers selective and rapid reaction with thiols to form fluorescent adducts, enhancing the detection and analysis capabilities in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Radical Scavenging Activity Analysis
Research into the radical scavenging activities of various phenol derivatives, including p-fluorophenol, utilizes density functional theory (DFT) to understand molecular properties like energy gap and electrophilicity. This aids in deciphering the mechanisms behind antioxidant properties and their potential applications (Al‐Sehemi & Irfan, 2017).
Fluoroionophores in Metal Detection
A series of fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives. These have shown specificity in chelating metal cations like Zn+2 and Cd+2 in various solutions, indicating potential applications in cellular metal staining and other bioanalytical methods (Hong, Lin, Hsieh, & Chang, 2012).
Inhibitors for Cancer Treatment
Synthesis of novel compounds, such as benzophenone-thiazole derivatives, has been conducted with the aim of inhibiting VEGF-A, a key factor in cancer proliferation. These compounds have shown promise in antiproliferative effects, highlighting their potential in developing cancer therapies (Prashanth et al., 2014).
Corrosion Inhibition
Research into corrosion inhibition of carbon steel in acidic environments has identified phenol derivatives, including those containing fluorine, as effective inhibitors. This has implications for industrial applications, particularly in protecting metals from corrosive substances (Hegazy et al., 2012).
Antimicrobial Activity
Novel Schiff bases synthesized from fluorophenyl compounds have been assessed for their antimicrobial properties. Certain derivatives have shown significant activity, suggesting potential use in developing new antimicrobial agents (Puthran et al., 2019).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-16-8-4-5-9-17(16)23-14-19(22)21-11-10-18(24-13-12-21)15-6-2-1-3-7-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAYZMQLGNPXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2925994.png)
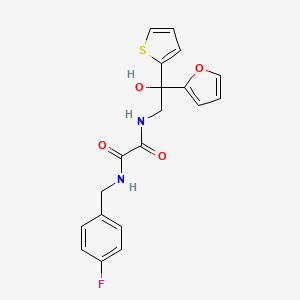
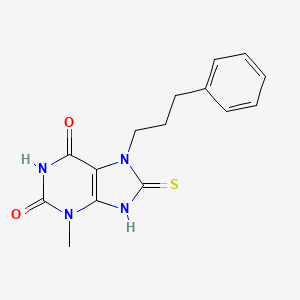

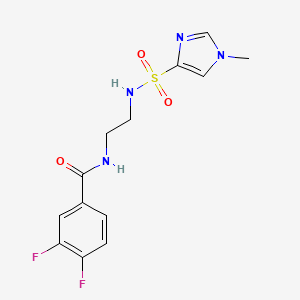
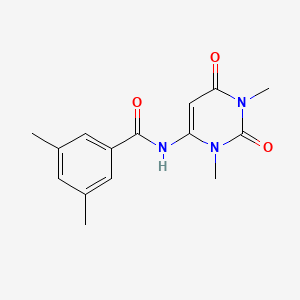
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)
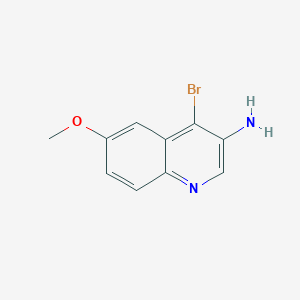

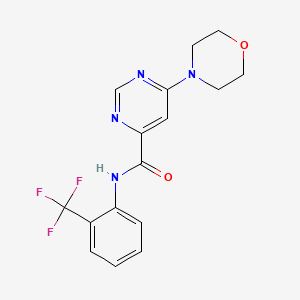
![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2926008.png)
